DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride
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Overview
Description
DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a hexyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride typically involves the esterification of DL-2-Amino-4-phenylbutyric acid with hexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
DL-2-Amino-4-phenylbutyric acid: The parent compound without the hexyl ester group.
DL-Homophenylalanine: A similar amino acid derivative with different substituents.
4-Phenylbutyric acid: A related compound with a carboxylic acid group instead of an amino group.
Uniqueness
DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride is unique due to the presence of the hexyl ester group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
87253-05-2 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
hexyl 2-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-8-13-19-16(18)15(17)12-11-14-9-6-5-7-10-14;/h5-7,9-10,15H,2-4,8,11-13,17H2,1H3;1H |
InChI Key |
KZLVLNVMEIKOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(CCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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